
1-(5,6-Diphenyl-2-pyrazinyl)-4-piperidinemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,6-Diphenyl-2-pyrazinyl)-4-piperidinemethanamine is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a pyrazine ring substituted with diphenyl groups and a piperidine moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Diphenyl-2-pyrazinyl)-4-piperidinemethanamine typically involves multi-step organic reactions. One common method includes the formation of the pyrazine ring followed by the introduction of diphenyl groups and the piperidine moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process might include continuous flow reactors and automated systems to handle the complex synthesis steps.
Análisis De Reacciones Químicas
Types of Reactions
1-(5,6-Diphenyl-2-pyrazinyl)-4-piperidinemethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(5,6-Diphenyl-2-pyrazinyl)-4-piperidinemethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5,6-Diphenyl-2-pyrazinyl)-4-piperidinemethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can be complex and are often the subject of ongoing research to fully understand the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butanol, 4-[(5,6-diphenyl-2-pyrazinyl)(1-methylethyl)amino]-
- 4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]-1-butanol
Uniqueness
1-(5,6-Diphenyl-2-pyrazinyl)-4-piperidinemethanamine is unique due to its specific substitution pattern and the presence of both pyrazine and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C22H24N4 |
|---|---|
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
[1-(5,6-diphenylpyrazin-2-yl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C22H24N4/c23-15-17-11-13-26(14-12-17)20-16-24-21(18-7-3-1-4-8-18)22(25-20)19-9-5-2-6-10-19/h1-10,16-17H,11-15,23H2 |
Clave InChI |
KBLHPUAEEKHIKK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CN)C2=CN=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


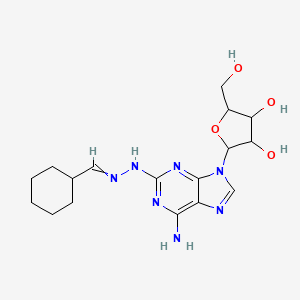

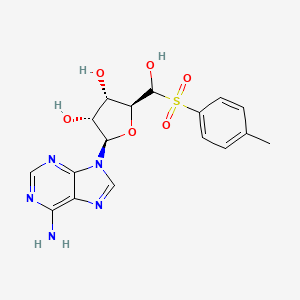
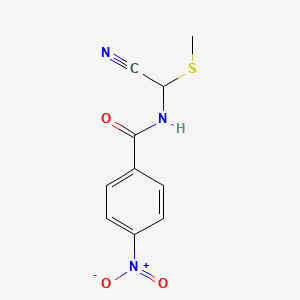
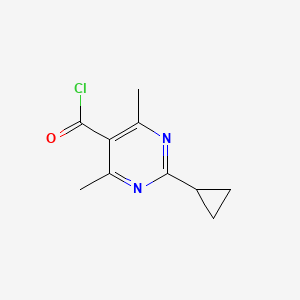
![n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B14006880.png)

![3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylpropan-1-one;ethanesulfonic acid](/img/structure/B14006886.png)

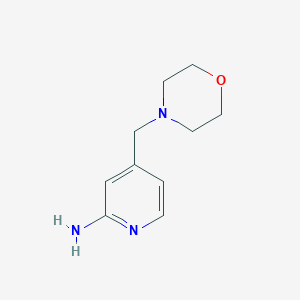
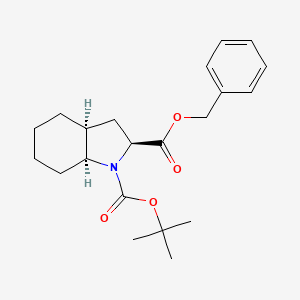

![6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)

